Imiquimod

Description

This compound is a prescription medicine approved by the U.S. Food and Drug Administration (FDA). It is a cream for topical use only. This compound is FDA-approved for the treatment of certain skin conditions, including:

Actinic keratosis (a skin condition that may develop into skin cancer)

External genital warts (warts on the outside of the genitals) and perianal warts (warts around the outside of the anus)

External genital and perianal warts are caused by the human papillomavirus (HPV). HPV can be an opportunistic infection (OI) of HIV.

This compound is an immune response modifier that acts as a toll-like receptor 7 agonist. This compound is commonly used topically to treat warts on the skin of the genital and anal areas. This compound does not cure warts, and new warts may appear during treatment. This compound does not fight the viruses that cause warts directly, however, it does help to relieve and control wart production. Miquimod is also used to treat a skin condition of the face and scalp called actinic keratoses and certain types of skin cancer called superficial basal cell carcinoma.

The mechanism of action of this compound is as an Interferon Inducer. The physiologic effect of this compound is by means of Increased Cytokine Activity, and Increased Cytokine Production.

This compound is a synthetic agent with immune response modifying activity. As an immune response modifier (IRM), this compound stimulates cytokine production, especially interferon production, and exhibits antitumor activity, particularly against cutaneous cancers. This compound's proapoptotic activity appears to be related to Bcl-2 overexpression in susceptible tumor cells. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and has 6 approved and 47 investigational indications. This drug has a black box warning from the FDA.

A topically-applied aminoquinoline immune modulator that induces interferon production. It is used in the treatment of external genital and perianal warts, superficial CARCINOMA, BASAL CELL; and ACTINIC KERATOSIS.

Properties

IUPAC Name |

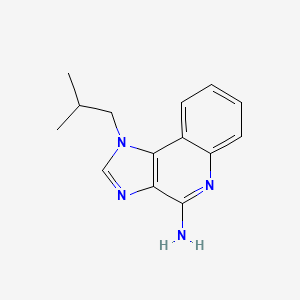

1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUYETYNHWVLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041047 | |

| Record name | Imiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Poorly soluble, 2.47e-01 g/L | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from DMF | |

CAS No. |

99011-02-6 | |

| Record name | Imiquimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99011-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imiquimod [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099011026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMIQUIMOD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | IMIQUIMOD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIQUIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1QW714R7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imiquimod | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

292-294 °C, 292 - 294 °C | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imiquimod | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Imiquimod's Mechanism of Action on TLR7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiquimod, a synthetic imidazoquinoline amine, is an immune response modifier with potent antiviral and antitumor properties. Its primary mechanism of action involves the activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system. This guide provides a comprehensive technical overview of the molecular and cellular events initiated by the interaction of this compound with TLR7, the subsequent signaling cascades, and the ultimate immunological outcomes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

This compound is a low molecular weight, synthetic adenosine analog that functions as a potent agonist for Toll-like receptor 7 (TLR7) in mice and both TLR7 and TLR8 in humans.[1] Clinically, it is approved for the topical treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts.[1] Its therapeutic efficacy stems from its ability to modulate and enhance the body's innate and adaptive immune responses.[2] This document delves into the core mechanism of this compound's action, focusing on its interaction with TLR7 and the downstream signaling pathways that orchestrate a robust immune response.

This compound and TLR7 Interaction

TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses.[3] this compound, as a synthetic ligand, mimics this recognition, binding to TLR7 within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs), macrophages, and Langerhans cells.[4] This binding event initiates a conformational change in the TLR7 protein, leading to the recruitment of adaptor proteins and the initiation of downstream signaling.

The TLR7 Signaling Pathway

The activation of TLR7 by this compound triggers a well-defined signaling cascade that is highly dependent on the adaptor protein, Myeloid differentiation primary response 88 (MyD88). This pathway culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory and immune responses.

The key steps in the this compound-induced TLR7 signaling pathway are as follows:

-

Ligand Binding: this compound binds to TLR7 in the endosome.

-

MyD88 Recruitment: The activated TLR7 receptor recruits the MyD88 adaptor protein.

-

IRAK Complex Formation: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, including IRAK-4 and IRAK-1.

-

TRAF6 Activation: The IRAK complex activates TNF receptor-associated factor 6 (TRAF6).

-

TAK1 Activation: TRAF6, in turn, activates the transforming growth factor-β-activated kinase 1 (TAK1).

-

IKK Complex Activation: TAK1 activates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and NEMO (NF-κB essential modulator).

-

IκBα Phosphorylation and Degradation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα releases the NF-κB (typically the p50/p65 heterodimer), allowing it to translocate from the cytoplasm to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines, chemokines, and other immune-related molecules.

Downstream Effects of TLR7 Activation

The activation of the TLR7 signaling pathway by this compound results in a multifaceted immune response characterized by the production of a variety of cytokines and chemokines, as well as the induction of cellular processes such as autophagy and apoptosis.

Cytokine and Chemokine Production

A hallmark of this compound's action is the robust induction of pro-inflammatory and antiviral cytokines. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound at concentrations of 1–5 μg/ml induces the production of several key cytokines.

| Cytokine/Chemokine | Induced by this compound (1-5 µg/ml) in human PBMCs |

| Interferon-α (IFN-α) | Yes |

| Tumor Necrosis Factor-α (TNF-α) | Yes |

| Interleukin-1 (IL-1) | Yes |

| Interleukin-1 Receptor Antagonist (IL-1RA) | Yes |

| Interleukin-6 (IL-6) | Yes |

| Interleukin-8 (IL-8) | Yes |

| Interleukin-10 (IL-10) | Yes |

| Interleukin-12 p40 (IL-12 p40) | Yes |

| Granulocyte Colony Stimulating Factor (G-CSF) | Yes |

| Granulocyte/Macrophage Colony Stimulating Factor (GM-CSF) | Yes |

| Macrophage Inflammatory Protein-1α (MIP-1α) | Yes |

| Macrophage Inflammatory Protein-1β (MIP-1β) | Yes |

| Macrophage Chemotactic Protein-1 (MCP-1) | Yes |

Table 1: Cytokine and Chemokine Induction by this compound.

Induction of Autophagy and Apoptosis

Recent studies have revealed that this compound can directly induce both autophagy and apoptosis in cancer cells.

-

Autophagy: this compound treatment has been shown to induce the formation of autophagosomes in a dose- and time-dependent manner. This process appears to be mediated by reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress, leading to the activation of double-stranded RNA-dependent protein kinase (PKR).

-

Apoptosis: this compound can also trigger apoptosis, or programmed cell death, in tumor cells. Interestingly, the inhibition of this compound-induced apoptosis can lead to an increase in autophagy, and conversely, the inhibition of autophagy can promote apoptosis, suggesting a complex interplay between these two cell death pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound on TLR7.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the mRNA levels of TLR7 and downstream target genes (e.g., TNF-α, IL-6).

Protocol:

-

RNA Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells using a suitable lysis reagent (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for the gene of interest

-

cDNA template

-

Nuclease-free water

-

-

Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Western Blot for NF-κB Activation

Western blotting is used to detect the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Protocol:

-

Cell Lysis and Protein Extraction:

-

Treat cells with this compound for the desired time points.

-

For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-IκBα or NF-κB p65 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use β-actin or GAPDH as a loading control for total lysates, and Lamin B1 for nuclear fractions.

-

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well.

-

Incubate at room temperature in the dark for 2 hours with gentle shaking to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

A reference wavelength of 630 nm can be used to subtract background.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Conclusion

This compound's mechanism of action on TLR7 is a cornerstone of its immunomodulatory effects. By activating the TLR7-MyD88-NF-κB signaling pathway, this compound orchestrates a potent innate and subsequent adaptive immune response. The induction of a wide range of cytokines and chemokines, coupled with direct effects on cell fate through autophagy and apoptosis, underscores its therapeutic potential in oncology and virology. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the power of TLR7 agonism for novel therapeutic strategies.

References

Imiquimod: An In-depth Technical Guide to its Function as an Immune Response Modifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiquimod is a potent synthetic immune response modifier belonging to the imidazoquinoline family. It is widely recognized for its antiviral and antitumor properties, which are not a result of direct cytotoxicity, but rather its ability to modulate the innate and adaptive immune systems. This guide provides a comprehensive technical overview of this compound's mechanism of action, its impact on cellular signaling, and its clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Core Mechanism of Action: TLR7 Agonism

This compound's primary mechanism of action is through its function as an agonist for Toll-like Receptor 7 (TLR7), a pattern recognition receptor predominantly expressed in the endosomes of various immune cells, including dendritic cells (DCs) and macrophages.[1][2] Upon binding to TLR7, this compound initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of a wide array of pro-inflammatory cytokines and chemokines.[1][2]

Signaling Pathway

The binding of this compound to TLR7 triggers the recruitment of the adaptor protein MyD88. This is followed by the assembly of a larger signaling complex involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. The release of NF-κB allows its translocation to the nucleus, where it induces the transcription of genes encoding various immune-stimulatory molecules.[1]

Cellular Effects of this compound

The activation of the TLR7 pathway by this compound leads to a range of effects on various immune cells, primarily resulting in the production of cytokines and the maturation of antigen-presenting cells (APCs).

Cytokine and Chemokine Induction

This compound is a potent inducer of a variety of cytokines and chemokines. In vitro studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated the induction of IFN-α, TNF-α, IL-1α, IL-1β, IL-6, IL-8, IL-10, IL-1 receptor antagonist, GM-CSF, G-CSF, and macrophage inflammatory protein-1α. The induction of these molecules can be detected as early as 1-4 hours after stimulation.

Table 1: this compound-Induced Cytokine Production in Human PBMCs

| Cytokine | Concentration of this compound | Incubation Time | Method | Reference |

| IFN-α | ≥ 0.5 µg/mL | 24-48 hours | Bioassay | |

| IL-1 | Detectable amounts | Not specified | Not specified | |

| IL-6 | Detectable amounts | Not specified | Not specified | |

| IL-8 | Detectable amounts | Not specified | Not specified | |

| TNF-α | Detectable amounts | Not specified | Not specified | |

| IFN-α | 1-5 µg/mL | Not specified | Not specified | |

| TNF-α | 1-5 µg/mL | Not specified | Not specified | |

| IL-1 | 1-5 µg/mL | Not specified | Not specified | |

| IL-6 | 1-5 µg/mL | Not specified | Not specified | |

| IL-8 | 1-5 µg/mL | Not specified | Not specified | |

| IL-10 | 1-5 µg/mL | Not specified | Not specified |

Activation of Dendritic Cells and Macrophages

This compound directly activates dendritic cells and macrophages, leading to their maturation and enhanced antigen-presenting capabilities. This is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as MHC class II molecules.

Table 2: Effect of this compound on Dendritic Cell Maturation Markers

| Cell Type | This compound Concentration | Marker | Effect | Reference |

| Bone Marrow-Derived DCs (mouse) | 1 µg/mL | CD40 | Upregulation | |

| Bone Marrow-Derived DCs (mouse) | 1 µg/mL | CD80 | Upregulation | |

| Bone Marrow-Derived DCs (mouse) | 1 µg/mL | CD86 | Upregulation | |

| Bone Marrow-Derived DCs (mouse) | 1 µg/mL | MHC Class II | Upregulation |

Clinical Efficacy of this compound

Topical application of this compound has been approved for the treatment of several dermatological conditions, including actinic keratosis (AK) and superficial basal cell carcinoma (sBCC). Its efficacy is attributed to the local induction of an immune response against the diseased cells.

Actinic Keratosis

Multiple clinical trials have demonstrated the efficacy of this compound cream for the treatment of AK.

Table 3: Clinical Clearance Rates of this compound for Actinic Keratosis

| This compound Cream | Treatment Regimen | Complete Clearance Rate (this compound) | Complete Clearance Rate (Vehicle) | Reference |

| 5% | Twice weekly for 16 weeks | 45.1% | 3.2% | |

| 5% | Three times weekly for 4 weeks (1 cycle) | 45.5% | - | |

| 5% | Three times weekly for 4 weeks (2 cycles) | 82% (of lesions) | - | |

| 3.75% | Daily for two 2-week cycles | 30% | 3% | |

| 5% | Three times weekly for 4-8 weeks | 41.8% (histologically confirmed) | - |

Superficial Basal Cell Carcinoma

This compound has also proven effective in the treatment of sBCC, with several studies reporting high clearance rates.

Table 4: Clinical and Histological Clearance Rates of this compound for Superficial Basal Cell Carcinoma

| This compound Cream | Treatment Regimen | Clearance Rate (this compound) | Clearance Rate (Vehicle) | Follow-up | Reference |

| 5% | 5 times/week for 6 weeks | 75% (composite) | 2% | 12 weeks post-treatment | |

| 5% | 7 times/week for 6 weeks | 73% (composite) | 2% | 12 weeks post-treatment | |

| 5% | 5 times/week for 6 weeks | 90% (clinical) | - | 12 weeks post-treatment | |

| 5% | 5 times/week for 6 weeks | 84% (clinical) | - | 1 year | |

| 5% | 7 times/week for 6 weeks | 94.1% (initial clinical) | - | 12 weeks post-treatment | |

| 5% | 7 times/week for 6 weeks | 85.4% (sustained clinical) | - | 60 months | |

| 5% | Not specified | 89% (histological) | - | 52 weeks | |

| 5% | 5 times/week for 6 weeks | 77.9% (overall clinical) | - | 5 years | |

| 5% | 5 times/week for 6 weeks | 80.9% (overall histological) | - | 5 years |

Experimental Protocols

This section provides an overview of common methodologies used to study the effects of this compound.

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the general steps for stimulating human PBMCs with this compound to assess cytokine production.

Detailed Steps:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: Culture the isolated PBMCs in a complete medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at a density of 1-2 x 10^6 cells/mL in a multi-well plate.

-

Stimulation: Add this compound to the cell cultures at desired concentrations (e.g., a dose-response from 0.1 to 10 µg/mL). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

Cytokine Analysis: Measure the concentration of cytokines in the supernatant using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Western Blot for NF-κB Activation

This protocol outlines the general procedure for detecting the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., keratinocytes or macrophages) and treat with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Flow Cytometry for Dendritic Cell Maturation

This protocol provides a general framework for assessing the expression of maturation markers on dendritic cells following this compound stimulation.

Detailed Steps:

-

DC Culture and Stimulation: Culture dendritic cells (e.g., monocyte-derived DCs) and stimulate them with this compound for a specified time (e.g., 24 hours).

-

Cell Staining:

-

Harvest the cells and wash them with a staining buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with fluorescently-labeled antibodies against cell surface markers of interest (e.g., CD11c, CD80, CD86, MHC class II).

-

Include appropriate isotype controls.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the dendritic cell population (e.g., CD11c+) and analyze the expression levels (e.g., mean fluorescence intensity - MFI) of the maturation markers.

Conclusion

This compound is a powerful immune response modifier with a well-defined mechanism of action centered on the activation of TLR7. This leads to the induction of a robust innate and subsequent adaptive immune response, characterized by the production of a wide range of cytokines and the maturation of antigen-presenting cells. The clinical efficacy of topical this compound in treating skin cancers and their precursors is well-documented and directly linked to its ability to harness the body's own immune system to eliminate diseased cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important immunomodulatory agent.

References

The Agonist Function of Imiquimod on Toll-like Receptor 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiquimod, a synthetic imidazoquinoline amine, is a potent immune response modifier renowned for its antiviral and antitumor properties.[1] Its mechanism of action is primarily centered on its function as a specific agonist for Toll-like Receptor 7 (TLR7).[2] TLR7, an endosomal pattern recognition receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Upon activation by this compound, TLR7 initiates a signaling cascade that leads to the production of various pro-inflammatory cytokines and the subsequent activation of both innate and acquired immunity. This guide provides an in-depth technical overview of the TLR7 agonist function of this compound, detailing its mechanism of action, downstream signaling pathways, and its impact on various immune cells. It also presents quantitative data on its activity, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: this compound as a TLR7 Agonist

This compound's immunomodulatory effects are not direct; instead, it triggers an immune response by binding to and activating TLR7.[3] Unlike some other TLR agonists, this compound is specific for TLR7 and does not activate TLR8 in humans. The activation of TLR7 by this compound is dependent on the adaptor protein MyD88. This interaction initiates a downstream signaling cascade that ultimately leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF7.

The activation of these transcription factors drives the expression of a wide array of genes encoding for pro-inflammatory cytokines, chemokines, and type I interferons. The primary cytokine induced by this compound is Interferon-alpha (IFN-α), which is central to its antiviral activity. Additionally, this compound induces the production of other crucial cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12. This cytokine milieu orchestrates a complex immune response involving the activation and recruitment of various immune cells to the site of application.

Downstream Signaling Pathway of this compound-Mediated TLR7 Activation

The binding of this compound to TLR7 in the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs), initiates a well-defined signaling cascade.

References

Imiquimod's Immunomodulatory Role: A Technical Guide to Innate and Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiquimod, a synthetic imidazoquinoline amine, is a potent immune response modifier that has demonstrated significant efficacy in the treatment of viral infections and various cutaneous malignancies.[1] Its therapeutic effects are not derived from direct antiviral or cytolytic activity but rather from its ability to harness and amplify the body's own innate and adaptive immune responses.[2][3] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which this compound orchestrates a robust anti-tumor and antiviral immune milieu. We will dissect the signaling pathways initiated by this compound, detail its impact on key immune cell populations, and provide a summary of quantitative data and experimental protocols relevant to its immunomodulatory function.

Introduction to this compound

This compound is a low-molecular-weight compound that functions as a potent agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[2][4] By activating TLR7, primarily expressed on dendritic cells (DCs) and macrophages, this compound triggers a cascade of downstream signaling events that culminate in the production of a wide array of pro-inflammatory cytokines and chemokines. This localized inflammatory response serves as the critical bridge between the innate and adaptive immune systems, leading to the generation of a targeted and effective cell-mediated immune response. Clinically, this compound is formulated as a topical cream and is approved for the treatment of external genital warts, actinic keratosis, and superficial basal cell carcinoma.

The Role of this compound in Innate Immunity

The innate immune response represents the first line of defense against pathogens and malignant cells. This compound's primary mechanism of action is the initiation of a powerful innate immune response through the activation of TLR7.

TLR7 Signaling Pathway

This compound binds to TLR7 located within the endosomal compartments of antigen-presenting cells (APCs), particularly plasmacytoid dendritic cells (pDCs) and myeloid dendritic cells (mDCs). This binding event initiates the recruitment of the adaptor protein MyD88, which in turn activates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which translocate to the nucleus and induce the transcription of a broad spectrum of pro-inflammatory genes.

Cytokine and Chemokine Induction

The activation of the TLR7 pathway by this compound leads to the rapid and robust production of a variety of cytokines and chemokines. Key among these are:

-

Type I Interferons (IFN-α and IFN-β): These cytokines possess potent antiviral properties and play a crucial role in activating other immune cells, including natural killer (NK) cells and dendritic cells.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that can induce apoptosis in tumor cells and enhance the inflammatory response.

-

Interleukin-12 (IL-12): A key cytokine that promotes the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity against intracellular pathogens and tumors.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles.

-

Chemokines: Such as CCL2, which are responsible for recruiting immune cells, including plasmacytoid dendritic cells, to the site of this compound application.

Activation of Innate Immune Cells

This compound directly and indirectly activates several types of innate immune cells:

-

Dendritic Cells (DCs): this compound is a potent activator of both plasmacytoid and myeloid DCs. It induces their maturation, characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and enhances their antigen-presenting capacity.

-

Macrophages: this compound can polarize macrophages towards a pro-inflammatory M1 phenotype, which is characterized by the production of pro-inflammatory cytokines and enhanced phagocytic activity.

-

Natural Killer (NK) Cells: this compound enhances the cytotoxic activity of NK cells, which are important for the early recognition and elimination of virus-infected and malignant cells.

The Role of this compound in Adaptive Immunity

The innate immune response triggered by this compound is instrumental in shaping the subsequent adaptive immune response, leading to long-lasting, antigen-specific immunity.

Priming of T-Cell Responses

Activated and mature dendritic cells migrate from the periphery to the draining lymph nodes, where they present antigens to naive T cells. The cytokine milieu created by this compound, particularly the high levels of IL-12, strongly promotes the differentiation of CD4+ T cells into Th1 cells. These Th1 cells, in turn, produce IFN-γ, which further activates macrophages and cytotoxic T lymphocytes (CTLs).

Promotion of a Th1-Biased Immune Response

The this compound-induced immune response is predominantly skewed towards a Th1 phenotype, which is crucial for effective anti-tumor and antiviral immunity. This Th1 bias is characterized by the production of IFN-γ and the activation of CTLs, which can directly kill target cells.

Generation of Cytotoxic T Lymphocytes (CTLs)

The activation of Th1 cells and the presence of a pro-inflammatory environment facilitate the priming and expansion of antigen-specific CD8+ T cells, which differentiate into cytotoxic T lymphocytes. These CTLs are capable of recognizing and eliminating cells expressing specific viral or tumor antigens.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound on cytokine production and immune cell populations. It is important to note that experimental conditions, such as cell types, this compound concentrations, and incubation times, can vary between studies, leading to differences in the observed values.

Table 1: this compound-Induced Cytokine Production in vitro

| Cell Type | This compound Concentration | Cytokine | Concentration (pg/mL) | Reference |

| Mouse Bone Marrow-Derived DCs | 1 µg/mL | IL-12p40 | ~1500 | |

| Mouse Bone Marrow-Derived DCs | 1 µg/mL | IL-6 | ~1000 | |

| Mouse Bone Marrow-Derived DCs | 1 µg/mL | TNF-α | ~800 | |

| Human Plasmacytoid DCs | 1 µg/mL | IFN-α | >1000 | |

| Human Plasmacytoid DCs | 1 µg/mL | TNF-α | ~500 | |

| Mouse Splenocytes (adjuvant) | 25 nM | IFN-γ | ~32 | |

| Mouse Splenocytes (adjuvant) | 50 nM | IFN-γ | ~54 |

Table 2: this compound-Induced Changes in Immune Cell Populations

| Study Type | Cell Population | Change | Magnitude of Change | Reference |

| In vitro co-culture | CD4+ IFN-γ+ (Th1) cells | Increase | Significant increase in percentage | |

| In vitro co-culture | CD4+ IL-17A+ (Th17) cells | Increase | Significant increase in percentage | |

| Human clinical trial (melanoma) | CD4+ T cells in skin | Increase | Significant increase | |

| Human clinical trial (melanoma) | CD8+ T cells in skin | Increase | Significant increase | |

| In vivo mouse model (BCC) | CD3+/CD4+ T cells | Increase | Predominant infiltrating cells | |

| In vivo mouse model (BCC) | CD3+/CD8+ T cells | Increase | Observed increase |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the immunomodulatory effects of this compound.

In Vitro Dendritic Cell Activation Assay

This protocol describes the stimulation of bone marrow-derived dendritic cells (BMDCs) with this compound to assess their activation and cytokine production.

-

Isolation and Culture of BMDCs: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-7 days to differentiate them into immature DCs.

-

Stimulation with this compound: Plate the immature DCs at a density of 1 x 10^6 cells/mL. Add this compound to the desired final concentration (e.g., 1 µg/mL). Include a negative control (medium alone) and a positive control (e.g., LPS).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Analysis of DC Maturation: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (e.g., CD11c, MHC class II, CD80, CD86, CD40) for analysis by flow cytometry.

-

Cytokine Measurement: Collect the culture supernatants and measure the concentration of cytokines (e.g., IL-12, IL-6, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

This compound-Induced Psoriasis-Like Skin Inflammation in Mice

This in vivo model is commonly used to study the inflammatory effects of this compound.

-

Animal Model: Use susceptible mouse strains such as BALB/c or C57BL/6.

-

Induction of Inflammation: Apply a daily topical dose of 5% this compound cream (e.g., 62.5 mg) to the shaved back and/or ear of the mice for 5-7 consecutive days.

-

Evaluation of Inflammation: Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness (measured with a caliper). A scoring system (e.g., PASI) can be used to quantify the severity of inflammation.

-

Histological Analysis: At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness, acanthosis, and immune cell infiltration.

-

Immunological Analysis: Prepare single-cell suspensions from the skin and draining lymph nodes for flow cytometric analysis of immune cell populations. Homogenize skin tissue to measure cytokine levels by ELISA or qPCR.

In Vivo Tumor Model

This protocol outlines a general approach to evaluate the anti-tumor efficacy of this compound.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., B16 melanoma, CT26 colon carcinoma) into the flank of syngeneic mice.

-

Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size. Measure tumor volume regularly using calipers.

-

This compound Treatment: Once tumors are established, begin topical application of 5% this compound cream on and around the tumor site, typically 3-5 times per week. A control group should receive a vehicle cream.

-

Efficacy Assessment: Continue to monitor tumor growth and the overall health of the mice. The primary endpoint is typically a reduction in tumor growth rate or complete tumor regression.

-

Immunological Analysis: At the end of the study, or at various time points, tumors and draining lymph nodes can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry, and for the measurement of intratumoral cytokine levels.

Conclusion

This compound is a powerful immunomodulatory agent that effectively bridges the innate and adaptive immune systems. Its ability to activate TLR7 on antigen-presenting cells initiates a cascade of events, including the production of pro-inflammatory cytokines and the maturation of dendritic cells, which in turn leads to the development of a robust Th1-biased, cell-mediated immune response. This multifaceted mechanism of action underlies its clinical efficacy in treating a range of viral and neoplastic skin conditions. A thorough understanding of the immunological principles governing this compound's activity is essential for optimizing its current therapeutic applications and for the development of novel immunomodulatory strategies in the future.

References

An In-depth Technical Guide to the Cytokine Induction Profile of Imiquimod

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiquimod, a potent immune response modifier, is a synthetic agonist of Toll-like receptor 7 (TLR7). Its therapeutic effects, particularly in dermatology and oncology, are largely attributed to its ability to induce a robust and localized cytokine response. This technical guide provides a comprehensive overview of the cytokine induction profile of this compound, detailing the key cytokines produced, the cellular sources, the underlying signaling pathways, and the experimental methodologies used for their characterization. Quantitative data from various studies are summarized, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the molecular and cellular mechanisms of this compound's action.

Introduction

This compound is an imidazoquinoline amine that activates the innate and adaptive immune systems.[1] It is clinically approved for the topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] The primary mechanism of action of this compound involves its interaction with TLR7, a pattern recognition receptor primarily expressed in the endosomes of various immune cells.[2] This interaction triggers a signaling cascade that culminates in the production of a wide array of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of immune cells and subsequent anti-viral and anti-tumor responses.[3][4] Understanding the precise cytokine induction profile of this compound is crucial for optimizing its therapeutic applications and for the development of novel immunomodulatory drugs.

This compound-Induced Cytokine Profile

This compound induces the expression and secretion of a broad spectrum of cytokines. The specific profile and concentration of these cytokines can vary depending on the cell type, the concentration of this compound, and the experimental model (in vitro vs. in vivo).

Key Cytokines Induced by this compound

The most consistently reported cytokines induced by this compound include:

-

Interferon-alpha (IFN-α): A hallmark of this compound's activity, IFN-α is a potent antiviral and immunomodulatory cytokine.

-

Tumor Necrosis Factor-alpha (TNF-α): A key pro-inflammatory cytokine involved in a wide range of immune responses, including apoptosis of tumor cells.

-

Interleukins (ILs):

-

IL-1α and IL-1β: Pro-inflammatory cytokines that play a crucial role in initiating the inflammatory response.

-

IL-6: A pleiotropic cytokine with both pro- and anti-inflammatory properties.

-

IL-8 (CXCL8): A potent chemoattractant for neutrophils and other granulocytes.

-

IL-10: An anti-inflammatory cytokine that can regulate the immune response.

-

IL-12: A key cytokine for the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity.

-

-

Other Chemokines and Growth Factors: this compound also induces the production of various chemokines, such as Macrophage Inflammatory Protein-1α (MIP-1α/CCL3) and Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), as well as colony-stimulating factors like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

Cellular Sources of this compound-Induced Cytokines

The primary cellular sources of cytokines upon this compound stimulation are professional antigen-presenting cells (APCs), including:

-

Monocytes and Macrophages: These cells are major producers of TNF-α, IL-1, IL-6, and IL-8 in response to this compound.

-

Dendritic Cells (DCs): Plasmacytoid DCs (pDCs) are the principal source of IFN-α, while myeloid DCs (mDCs) produce significant amounts of TNF-α, IL-6, and IL-12.

-

Keratinocytes: Although not professional immune cells, keratinocytes have been shown to express TLR7 and can produce pro-inflammatory cytokines like TNF-α and IL-8 upon this compound stimulation.

Data Presentation: Quantitative Analysis of Cytokine Induction

The following tables summarize quantitative data on the induction of key cytokines by this compound in various in vitro and in vivo models. These values are indicative and can vary based on experimental conditions.

Table 1: this compound-Induced Cytokine Concentrations in Human Peripheral Blood Mononuclear Cells (PBMCs) in vitro

| Cytokine | This compound Concentration (µg/mL) | Incubation Time (hours) | Cytokine Concentration (pg/mL) | Reference |

| IFN-α | 10 | 24 | ~3000 | |

| TNF-α | 5 | 24 | ~1500 | |

| IL-6 | 5 | 24 | ~4000 | |

| IL-1β | 3 | 24 | ~250 | |

| IL-8 | 3 | 24 | >10000 | |

| IL-10 | 10 | 48 | ~200 |

Table 2: this compound-Induced Cytokine mRNA Expression in Mouse Models in vivo

| Cytokine | This compound Application | Time Point | Fold Increase in mRNA Expression | Reference |

| IL-17A | Topical (6 days) | Day 6 | ~113 | |

| IL-23 | Topical (6 days) | Day 6 | ~106 | |

| TNF-α | Topical (7 days) | Day 7 | Significant Increase | |

| IFN-γ | Topical (7 days) | Day 7 | Significant Increase |

Signaling Pathways of this compound-Induced Cytokine Production

The induction of cytokines by this compound is primarily mediated through the Toll-like receptor 7 (TLR7) signaling pathway.

The TLR7-MyD88-NF-κB Signaling Cascade

-

Ligand Recognition: this compound, being a small synthetic molecule, diffuses across the cell membrane and binds to TLR7 located in the endosomal compartment of immune cells.

-

Recruitment of Adaptor Proteins: Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).

-

Formation of the Myddosome: MyD88 then recruits members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, specifically IRAK4 and IRAK1, to form a complex known as the "Myddosome".

-

Activation of TRAF6: IRAK4 phosphorylates and activates IRAK1, which in turn recruits and activates TNF Receptor-Associated Factor 6 (TRAF6).

-

Activation of Downstream Kinases: Activated TRAF6, an E3 ubiquitin ligase, catalyzes the synthesis of K63-linked polyubiquitin chains. These chains serve as a scaffold to recruit and activate the Transforming growth factor-β-Activated Kinase 1 (TAK1) complex.

-

Activation of IKK Complex and NF-κB: The activated TAK1 complex then phosphorylates and activates the IκB Kinase (IKK) complex (composed of IKKα, IKKβ, and NEMO/IKKγ). The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.

-

Nuclear Translocation of NF-κB: The degradation of IκBα releases the Nuclear Factor-kappa B (NF-κB) transcription factor (typically the p50/p65 heterodimer), allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory cytokines and chemokines.

Activation of Interferon Regulatory Factors (IRFs)

In plasmacytoid dendritic cells (pDCs), the TLR7-MyD88 pathway also leads to the activation of Interferon Regulatory Factor 7 (IRF7). This involves a complex with IRAK1, IRAK4, TRAF6, TRAF3, IKKα, and Osteopontin. Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons, most notably IFN-α.

Experimental Protocols

This section provides detailed methodologies for two key experiments used to quantify this compound-induced cytokine production.

Protocol for Quantification of Secreted Cytokines by ELISA

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for measuring the concentration of a specific cytokine in cell culture supernatants.

Materials:

-

96-well high-binding ELISA plates

-

Capture antibody (specific to the cytokine of interest)

-

Detection antibody (biotinylated, specific to the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Coating buffer (e.g., phosphate-buffered saline, PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants (appropriately diluted) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the unknown samples.

Protocol for Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.

Materials:

-

Cell culture medium

-

This compound

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14)

-

Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation/Permeabilization buffer kit

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Stimulation: Culture cells (e.g., PBMCs) in the presence of this compound for a specified period (e.g., 6-24 hours). For the last 4-6 hours of culture, add a protein transport inhibitor to the medium to block cytokine secretion.

-

Surface Staining: Harvest the cells and wash with FACS buffer. Resuspend the cells in FACS buffer containing the fluorescently-conjugated antibodies against cell surface markers. Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark. This step fixes the cells and makes the cell membrane permeable to antibodies.

-

Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the fluorescently-conjugated antibodies against intracellular cytokines. Incubate for 30 minutes at room temperature in the dark.

-

Final Washes: Wash the cells twice with permeabilization buffer and then once with FACS buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to identify cell populations based on their surface markers and quantify the percentage of cells within each population that are positive for the intracellular cytokine of interest.

Conclusion

This compound's potent immunomodulatory effects are intrinsically linked to its ability to induce a robust and diverse cytokine response. This technical guide has provided a detailed overview of the key cytokines induced by this compound, the cellular machinery responsible for their production, and the intricate signaling pathways that govern this process. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop next-generation immunomodulatory therapies. The visualization of the TLR7 signaling pathway and experimental workflows aims to facilitate a deeper understanding of the complex biological processes initiated by this important therapeutic agent.

References

- 1. Cytokine Elisa [bdbiosciences.com]

- 2. The TLR7 agonists this compound and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The TLR7 agonist this compound induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Toll-Gate: An In-depth Technical Guide to the TLR7-Independent Molecular Targets of Imiquimod

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiquimod, a potent immune response modifier, is well-established as a Toll-like receptor 7 (TLR7) agonist. Its therapeutic effects in treating viral infections and various skin cancers are largely attributed to the activation of TLR7-dependent signaling pathways, leading to the production of pro-inflammatory cytokines and the stimulation of an anti-tumor immune response.[1][2][3][4][5] However, a growing body of evidence reveals that this compound's mechanism of action is more complex, involving direct effects on several molecular targets independent of TLR7. This technical guide provides a comprehensive overview of these non-TLR7 pathways, offering insights for researchers and drug development professionals seeking to leverage the full therapeutic potential of this compound and develop novel analogs with enhanced or more specific activities.

Core TLR7-Independent Mechanisms of this compound

Beyond its canonical role as a TLR7 agonist, this compound exerts its effects through several distinct molecular mechanisms:

-

Adenosine Receptor Antagonism: this compound acts as an antagonist at adenosine receptors, primarily the A1 and A2A subtypes. This interaction is significant as adenosine signaling is a key negative regulator of inflammation. By blocking these receptors, this compound can disinhibit inflammatory responses, leading to the production of pro-inflammatory cytokines in a TLR7-independent manner. This mechanism may contribute to the profound inflammation observed in some patients treated with this compound.

-

Direct Induction of Apoptosis: this compound can directly trigger apoptosis in tumor cells, a crucial aspect of its anti-cancer activity. This pro-apoptotic effect is mediated, at least in part, through the modulation of the Bcl-2 family of proteins. This compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while up-regulating pro-apoptotic members of the Bcl-2 family. This leads to the release of mitochondrial cytochrome c and the subsequent activation of the caspase cascade, culminating in programmed cell death.

-

Inhibition of the Hedgehog Signaling Pathway: In the context of basal cell carcinoma (BCC), a malignancy often driven by aberrant Hedgehog (HH) signaling, this compound has been found to directly inhibit this pathway. This inhibition is achieved by stimulating adenosine receptor/protein kinase A (PKA)-mediated phosphorylation of the GLI transcription factors, which are the terminal effectors of the HH pathway. This action is independent of TLR/MYD88 signaling.

-

Inflammasome Activation: Interestingly, studies have shown that the vehicle cream of the commercial formulation of this compound (Aldara™) can induce inflammasome activation, leading to keratinocyte death and the release of interleukin-1 (IL-1). This suggests that components other than this compound in the topical formulation may contribute to the overall inflammatory and therapeutic response.

-

Modulation of the Opioid Growth Factor (OGF) - OGF receptor (OGFr) Axis: Research has indicated that the efficacy of this compound is dependent on the OGF-OGFr signaling pathway. This axis is a native inhibitory pathway that regulates cell proliferation. This compound has been found to upregulate the OGF receptor, thereby stimulating this inhibitory pathway and leading to a retardation of the cell cycle.

Quantitative Data on this compound's Non-TLR7 Interactions

The following table summarizes the available quantitative data on the interaction of this compound with its identified TLR7-independent molecular targets.

| Target | Cell Type | Assay | Metric | Value | Reference |

| Adenosine Receptor A1 | CHO cells stably transfected with human A1 adenosine receptor | Radioligand binding competition | Ki | ~10 µM | |

| Adenosine Receptor A2A | CHO cells stably transfected with human A2A adenosine receptor | Radioligand binding competition | Ki | ~25 µM | |

| Adenosine Receptor A2B | CHO cells stably transfected with human A2B adenosine receptor | Radioligand binding competition | Ki | >100 µM | |

| Adenosine Receptor A3 | CHO cells stably transfected with human A3 adenosine receptor | Radioligand binding competition | Ki | >100 µM | |

| Bcl-2 | Basal Cell Carcinoma cells | Immunohistochemistry | % Expression | 88.7% (pre-treatment) -> 61.4% (day 15) | |

| Apoptotic Index | Basal Cell Carcinoma cells | TUNEL assay | % Apoptotic cells | 0.53% (pre-treatment) -> 1.66% (day 15) |

Key Experimental Protocols

Radioligand Binding Competition Assay for Adenosine Receptors

Objective: To determine the binding affinity of this compound for human adenosine receptor subtypes.

Methodology:

-

Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with the human A1, A2A, A2B, or A3 adenosine receptor subtypes are cultured to confluence.

-

Membrane Preparation: Cells are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.

-

Binding Assay: Cell membranes are incubated with a specific radioligand for the respective adenosine receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) in the presence of increasing concentrations of this compound.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

TUNEL Assay for Apoptosis in Basal Cell Carcinoma

Objective: To quantify the apoptotic index in basal cell carcinoma (BCC) tissue before and after treatment with this compound.

Methodology:

-

Tissue Sampling: Punch biopsies are obtained from BCC lesions before the initiation of treatment and at specified time points during treatment (e.g., day 8 and day 15).

-

Tissue Processing: A portion of the biopsy is immediately frozen in optimal cutting temperature (OCT) compound for cryosectioning.

-

TUNEL Staining: Cryosections (e.g., 5 µm thick) are fixed and permeabilized. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is then performed according to the manufacturer's instructions. This technique labels the 3'-OH ends of DNA fragments generated during apoptosis.

-

Microscopy and Quantification: The stained sections are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells and the total number of cells are counted in multiple high-power fields.

-

Data Analysis: The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells. Statistical analysis is performed to compare the apoptotic index before and during treatment.

Signaling Pathways and Logical Relationships

This compound's TLR7-Independent Pro-inflammatory Signaling via Adenosine Receptor Antagonism

Caption: TLR7-independent pro-inflammatory signaling by this compound.

This compound's Direct Pro-Apoptotic Mechanism in Cancer Cells

Caption: this compound's induction of apoptosis in cancer cells.

Conclusion

The therapeutic efficacy of this compound extends beyond its well-characterized role as a TLR7 agonist. Its ability to antagonize adenosine receptors, directly induce apoptosis in tumor cells, inhibit the Hedgehog signaling pathway, and potentially leverage inflammasome activation and the OGF-OGFr axis highlights a multifaceted pharmacological profile. A deeper understanding of these TLR7-independent mechanisms is crucial for optimizing the clinical use of this compound and for the rational design of new immunomodulatory drugs with improved therapeutic indices. Future research should focus on further elucidating the quantitative aspects of these interactions and exploring their synergistic potential in combination therapies for cancer and other diseases.

References

A Technical Guide to Imiquimod-Mediated Natural Killer Cell Activation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanisms, quantitative effects, and experimental protocols related to the activation of Natural Killer (NK) cells by the Toll-like receptor 7 (TLR7) agonist, Imiquimod.

Executive Summary

This compound, a synthetic imidazoquinoline amine, is a potent immune response modifier approved for the topical treatment of various skin conditions, including viral infections and cutaneous malignancies.[1][2] Its therapeutic efficacy is not derived from direct anti-viral or anti-tumor activity, but rather from its ability to stimulate a robust immune response.[2][3] A critical component of this response is the activation of Natural Killer (NK) cells, cytotoxic lymphocytes of the innate immune system essential for eliminating transformed and virally infected cells. This guide elucidates the primary mechanism of this compound-induced NK cell activation, which occurs indirectly through the stimulation of accessory immune cells. It presents quantitative data on the functional consequences of this activation, provides detailed experimental protocols for assessing these effects, and visualizes the core signaling pathways and workflows.

Mechanism of Action: Indirect NK Cell Activation

This compound's primary molecular target is Toll-like receptor 7 (TLR7), a pattern recognition receptor located in the endosomes of specific immune cells.[1] NK cells themselves exhibit low to negligible expression of TLR7 and are therefore not directly activated by this compound. Instead, activation is a downstream consequence of this compound's effect on antigen-presenting cells (APCs), particularly plasmacytoid dendritic cells (pDCs) and macrophages.

The activation cascade proceeds as follows:

-

TLR7 Agonism in APCs: this compound binds to TLR7 within the endosomes of APCs like pDCs.

-

MyD88-Dependent Signaling: This binding event initiates an intracellular signaling cascade dependent on the adaptor protein MyD88.

-

NF-κB Activation: The cascade culminates in the activation of the transcription factor nuclear factor-κB (NF-κB), which translocates to the nucleus.

-

Pro-inflammatory Cytokine Production: NF-κB activation drives the transcription and secretion of a suite of pro-inflammatory cytokines, most notably Type I Interferon (IFN-α) and Interleukin-12 (IL-12).

-

NK Cell Activation: Secreted IFN-α and IL-12 then act on NK cells. IFN-α provides an initial activation signal, while IL-12 potently stimulates NK cell effector functions, including cytotoxicity and the production of IFN-γ.

This indirect activation mechanism results in a Th1-biased immune response, characterized by the generation of cytotoxic effectors capable of targeting and eliminating diseased cells.

Signaling Pathway Visualization

The following diagram illustrates the indirect signaling pathway leading to NK cell activation.

Quantitative Data on this compound's Effects on NK Cells

The indirect activation of NK cells by this compound translates into measurable changes in their phenotype and function. The following tables summarize key quantitative findings from in vitro studies.

Table 1: Effect of this compound on NK Cell Activation Markers in Human PBMCs

This table presents data on the expression of the activation marker CD69 and the key effector cytokine IFN-γ by NK cells within a Peripheral Blood Mononuclear Cell (PBMC) co-culture system.

| Treatment Agent | Concentration | Duration | % CD69+ NK Cells (Donor 1 / Donor 2) | % CD69+IFN-γ+ NK Cells (Donor 1 / Donor 2) |

| This compound (TLR7 Agonist) | 3 µM | 25 hours | 17% / 15% | Not specified (primarily CD69 single-positive) |

| R-848 (TLR7/8 Agonist) | 3 µM | 25 hours | Not specified | 34% / 8.6% |

| Poly I:C (TLR3 Agonist) | 25 µg/ml | 25 hours | Not specified | 50% / 27% |

| CpG ODN 2216 (TLR9 Agonist) | 2.5 µg/ml | 25 hours | 24% / 16% | Not specified (primarily CD69 single-positive) |

| (Data synthesized from a study comparing various TLR agonists. The results show that TLR7 stimulation primarily induces the activation marker CD69, while combined TLR7/8 or TLR3 stimulation is more effective at inducing IFN-γ co-expression) |

Table 2: Cytokine Production Induced by this compound in Human PBMCs

This compound stimulates the release of a variety of cytokines from human PBMCs, which are crucial for the subsequent activation of NK and T cells.

| Cytokine | Induction Level | Notes |

| IFN-α | Potent Induction | A primary cytokine induced by this compound, critical for initiating the anti-viral state and activating NK cells. |